6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

Descripción general

Descripción

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in various plants and are known for their pleasant aroma

Métodos De Preparación

The synthesis of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the chromenone core structure .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Análisis De Reacciones Químicas

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study on synthesized derivatives showed that 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one demonstrated notable antioxidant activity through various assays, suggesting its potential in preventing oxidative stress-related diseases .

2. Enzyme Inhibition

Coumarin compounds have been studied for their ability to inhibit specific enzymes. For instance, derivatives of this compound were evaluated for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) analysis revealed that certain modifications enhance enzyme inhibition efficacy .

3. Antimicrobial Properties

The antimicrobial activity of coumarin derivatives has been documented extensively. This compound has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals .

4. Antitubercular Activity

In a study involving guinea pigs, a derivative of this compound exhibited significant antitubercular effects, highlighting its potential application in treating tuberculosis .

Agricultural Applications

1. Phytotoxicity Studies

Research has also explored the phytotoxic effects of coumarin derivatives on plant growth. The compound was tested for its impact on seed germination and plant development, revealing that it can serve as a natural herbicide by inhibiting unwanted plant growth .

2. Plant Growth Regulation

Some studies suggest that coumarin derivatives can act as growth regulators in plants, enhancing growth rates or influencing flowering and fruiting processes. This application could be vital for sustainable agricultural practices .

Material Science Applications

1. Corrosion Inhibition

The compound has been investigated for its corrosion-inhibiting properties in metal surfaces exposed to acidic environments. Studies showed that it effectively reduces corrosion rates, making it a candidate for protective coatings in industrial applications .

2. Photophysical Properties

Due to its unique structural features, this compound exhibits interesting photophysical properties that can be exploited in the development of optical materials and sensors .

Data Summary

Mecanismo De Acción

The biological activity of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. For instance, its antioxidant activity is due to its ability to donate hydrogen atoms, neutralizing free radicals. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes .

Comparación Con Compuestos Similares

Similar compounds include other coumarin derivatives such as:

4-Hydroxycoumarin: Known for its anticoagulant properties.

7-Hydroxycoumarin: Used in the synthesis of fluorescent dyes.

6-Methylcoumarin: Used in perfumes and flavorings

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Actividad Biológica

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, commonly referred to as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

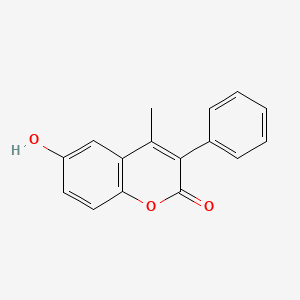

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a chromenone core, which is critical for its biological properties. The presence of hydroxyl and methyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Its IC50 value for MAO-B inhibition is reported to be around 56 nM, indicating a potent effect .

- Antioxidant Activity : Coumarins, including this compound, exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Properties : Research indicates that derivatives of coumarin possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| MAO-B Inhibition | Enzyme inhibition | |

| Antioxidant Effects | Free radical scavenging | |

| Antimicrobial Activity | Disruption of microbial cell walls |

Study 1: MAO-B Inhibition

A study conducted by Holt et al. (2018) synthesized several coumarin derivatives and evaluated their inhibitory effects on MAO-B. The most potent derivative exhibited an IC50 value of 56 nM, demonstrating that structural modifications can significantly enhance biological activity .

Study 2: Antioxidant Properties

Research published in Frontiers in Chemistry highlighted the antioxidant capabilities of this compound. The compound was shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of coumarin derivatives revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in the development of new antimicrobial agents .

Propiedades

IUPAC Name |

6-hydroxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUFVEBRGXHFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82488-68-4 | |

| Record name | 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.